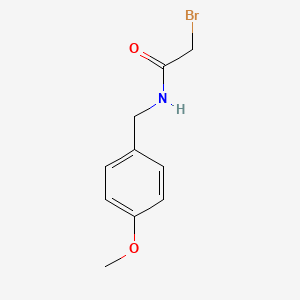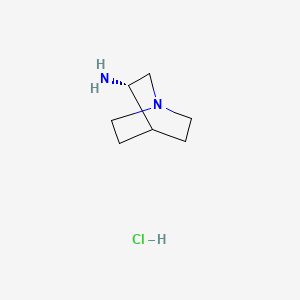![molecular formula C10H17N B599701 6-Azatricyclo[5.3.1.03,11]undecane CAS No. 197382-61-9](/img/structure/B599701.png)
6-Azatricyclo[5.3.1.03,11]undecane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Cyclobuta[de]quinoline is a heterocyclic compound that features a fused ring system combining a cyclobutane ring with a quinoline moiety. This unique structure imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: 1H-Cyclobuta[de]quinoline can be synthesized through various methods, including the iodine-catalyzed Povarov reaction. This reaction involves the use of aromatic aldehydes, amines, and cyclobutanone in tetrahydrofuran (THF) under reflux conditions . The reaction is notable for its mild conditions, high yields, and the use of a metal-free catalyst.
Industrial Production Methods: While specific industrial production methods for 1H-Cyclobuta[de]quinoline are not extensively documented, the principles of green chemistry and cost-effective synthesis are often applied. Transition-metal-free catalysis and environmentally friendly solvents are preferred to enhance yield and reduce production costs .
化学反応の分析
Types of Reactions: 1H-Cyclobuta[de]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using hydrogenation or other reducing agents.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products: The products of these reactions vary depending on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated derivatives.
科学的研究の応用
1H-Cyclobuta[de]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用機序
The mechanism by which 1H-Cyclobuta[de]quinoline exerts its effects is closely related to its interaction with molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, leading to antibacterial effects . The compound’s structure allows it to interact with various biological targets, making it a versatile molecule in drug discovery.
類似化合物との比較
Quinoline: A simpler structure without the cyclobutane ring, widely studied for its biological activities.
Quinoxaline: Another nitrogen-containing heterocycle with significant pharmacological importance.
1H-1,2,3-Triazole-Quinoline Hybrids: Compounds that combine quinoline with triazole rings, showing enhanced antimicrobial properties.
Uniqueness: 1H-Cyclobuta[de]quinoline stands out due to its fused cyclobutane-quinoline structure, which imparts unique chemical reactivity and potential biological activities. This structural uniqueness makes it a valuable compound for further research and development in various scientific fields.
特性
CAS番号 |
197382-61-9 |
|---|---|
分子式 |
C10H17N |
分子量 |
151.253 |
InChI |
InChI=1S/C10H17N/c1-2-7-6-8-4-5-11-9(3-1)10(7)8/h7-11H,1-6H2 |
InChIキー |
AHFKNZHMQBLPDX-UHFFFAOYSA-N |
SMILES |
C1CC2CC3C2C(C1)NCC3 |
同義語 |
1H-Cyclobuta[de]quinoline(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


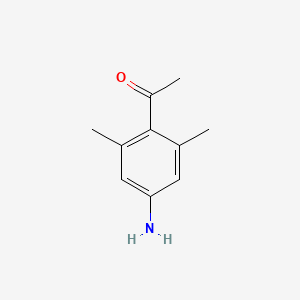

![Octahydropyrrolo[3,4-c]pyrrole dihydrochloride](/img/structure/B599622.png)
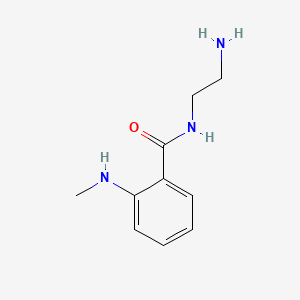
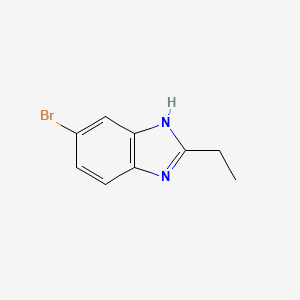
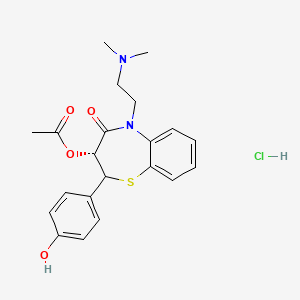


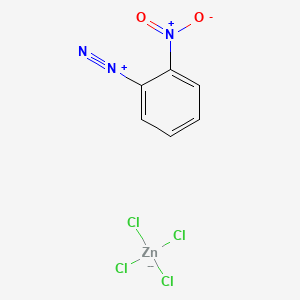
![3-Ethyl-3-methylhexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B599633.png)
![[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2,4-dioxopyrimidin-5-yl] acetate](/img/structure/B599634.png)
![Tetrazolo[1,5-b][1,2,4,5]tetrazin-6-amine](/img/structure/B599635.png)
